2-Chloro-N,N-dimethyl-5-(trifluoromethyl)nicotinamide
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Overview
Description
2-Chloro-N,N-dimethyl-5-(trifluoromethyl)nicotinamide is a chemical compound characterized by the presence of a chloro group, a trifluoromethyl group, and a nicotinamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Chloro-N,N-dimethyl-5-(trifluoromethyl)nicotinamide typically involves the esterification of 2-chloro nicotinic acid with methanol to form 2-chloro methyl nicotinate. This intermediate then undergoes aminolysis with dimethylamine in the presence of a catalyst to yield the final product . The reaction conditions are generally mild and controllable, making the process efficient and cost-effective.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing the reaction conditions to ensure high yield and purity. The process involves using simple equipment and minimizing the consumption of dimethylamine, which reduces waste and lowers production costs .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N,N-dimethyl-5-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
2-Chloro-N,N-dimethyl-5-(trifluoromethyl)nicotinamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N,N-dimethyl-5-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N,N-dimethylacetamide: Similar in structure but lacks the trifluoromethyl group.
Trifluoromethyl ketones: Share the trifluoromethyl group but differ in the core structure.
Properties
IUPAC Name |
2-chloro-N,N-dimethyl-5-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3N2O/c1-15(2)8(16)6-3-5(9(11,12)13)4-14-7(6)10/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZNDQQSMSYBQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(N=CC(=C1)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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